molecular formula C13H10O3 B14665240 Benzophenone, 3,5-dihydroxy- CAS No. 38009-30-2

Benzophenone, 3,5-dihydroxy-

Cat. No.: B14665240
CAS No.: 38009-30-2
M. Wt: 214.22 g/mol
InChI Key: VABRJGOVVLYNCR-UHFFFAOYSA-N
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Description

Benzophenone, 3,5-dihydroxy- is an organic compound belonging to the class of aromatic ketones known as benzophenones. It is characterized by the presence of two hydroxyl groups attached to the benzene rings at the 3 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

    Benzoyl Chloride Method: This method involves the reaction of benzoyl chloride with phenol in the presence of anhydrous aluminum chloride as a catalyst.

    Benzoic Acid Method: In this method, benzoic acid is reacted with phenol in the presence of a dehydrating agent such as phosphorus pentoxide.

    Trichlorotoluene Method: This method involves the reaction of trichlorotoluene with phenol in the presence of a catalyst such as ferric chloride.

Industrial Production Methods: Industrial production of benzophenone, 3,5-dihydroxy- typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nitric acid, halogens (chlorine, bromine), catalysts (ferric chloride).

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Hydroxybenzophenones.

    Substitution: Substituted benzophenone derivatives.

Mechanism of Action

Comparison with Similar Compounds

Benzophenone, 3,5-dihydroxy- can be compared with other similar compounds, such as:

Uniqueness: Benzophenone, 3,5-dihydroxy- is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties compared to other benzophenone derivatives. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

38009-30-2

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

(3,5-dihydroxyphenyl)-phenylmethanone

InChI

InChI=1S/C13H10O3/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8,14-15H

InChI Key

VABRJGOVVLYNCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)O)O

Origin of Product

United States

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